An In-depth Technical Guide to the Chemical Properties of 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one
An In-depth Technical Guide to the Chemical Properties of 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a fluorinated heterocyclic compound belonging to the naphthyridinone class of molecules. This class is of significant interest to the pharmaceutical industry due to the broad biological activities exhibited by its derivatives, including potent antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and biological context of 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one and its analogs. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.
Core Chemical Properties
While specific experimental data for 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one is limited in publicly available literature, its fundamental properties have been identified.[1]
| Property | Value | Source |
| CAS Number | 1222533-77-8 | Amerigo Scientific[1] |
| Molecular Formula | C₈H₇FN₂O | Amerigo Scientific[1] |
| Molecular Weight | 166.15 g/mol | Amerigo Scientific[1] |
| SMILES | Fc1cnc2NC(=O)CCc2c1 | Amerigo Scientific[1] |
| InChI | InChI=1S/C8H7FN2O/c9-6-3-5-1-2-7(12)11-8(5)10-4-6/h3-4H,1-2H2,(H,10,11,12) | Amerigo Scientific[1] |
Comparative Physicochemical Data:
| Property | 6-Bromo-3,4-dihydro-1H-[2][3]naphthyridin-2-one | 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one |
| Melting Point | 265-267 °C[4] | Data not available |
| Boiling Point | 300.9 ± 52.0 °C (Predicted)[4] | Data not available |
| Density | 1.83 ± 0.1 g/cm³ (Predicted)[4] | Data not available |
Spectroscopic Data (Predicted)
While experimental spectra for 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one are not published, predicted mass spectrometry data is available.
Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]⁺ | 167.0615 |
| [M+Na]⁺ | 189.0435 |
| [M-H]⁻ | 165.0470 |
Synthesis and Experimental Protocols
A general synthetic approach for 3,4-dihydro-1,8-naphthyridin-2(1H)-ones has been described. A plausible synthesis for the 6-fluoro derivative would likely follow a similar pathway, potentially starting from a corresponding fluoro-substituted aminopyridine derivative.
General Synthetic Workflow:
Below is a conceptual workflow for the synthesis of a substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-one.
Caption: A generalized synthetic pathway for 1,8-naphthyridin-2-ones.
Experimental Protocol: A Representative Synthesis
The following is a representative, generalized protocol for the synthesis of a 1,8-naphthyridin-2-one core structure, which could be adapted for the synthesis of the 6-fluoro derivative.
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Condensation: A mixture of a substituted 2-aminonicotinaldehyde and an active methylene compound (e.g., ethyl cyanoacetate) is refluxed in a suitable solvent such as ethanol, with a catalytic amount of a base like piperidine.
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Hydrolysis: The resulting product is then hydrolyzed, for example, by refluxing with a solution of sodium hydroxide in aqueous ethanol.
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Cyclization and Chlorination: The hydrolyzed intermediate is treated with a dehydrating and chlorinating agent like phosphorus oxychloride to effect cyclization and chlorination.
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Reduction and Hydrolysis: The chloro-substituted naphthyridine is then catalytically hydrogenated to reduce the pyridine ring, followed by hydrolysis to yield the desired 3,4-dihydro-1,8-naphthyridin-2(1H)-one.
Biological Activity and Mechanism of Action
Derivatives of the 1,8-naphthyridine scaffold are well-documented for their significant biological activities, particularly as antimicrobial and anticancer agents. The primary mechanism of action for many of these compounds is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.
Antimicrobial Activity:
Fluoro-substituted naphthyridinones are structurally related to fluoroquinolone antibiotics. These compounds typically exert their antibacterial effects by stabilizing the covalent complex between DNA and the topoisomerase enzymes. This leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately resulting in cell death.
Anticancer Activity:
The anticancer properties of naphthyridine derivatives are also often linked to their ability to inhibit human topoisomerase II. By interfering with the enzyme's function in DNA replication and repair in rapidly dividing cancer cells, these compounds can induce apoptosis.
Signaling Pathway: Inhibition of Bacterial DNA Topoisomerases
The following diagram illustrates the mechanism of action of fluoroquinolone-like compounds, including potentially 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one, on bacterial DNA gyrase and topoisomerase IV.
Caption: Inhibition of DNA gyrase and topoisomerase IV by stabilizing the DNA-enzyme cleavage complex.
Experimental Protocol: Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
This protocol provides a general method to assess the inhibitory activity of a compound against topoisomerase II.
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Reaction Setup: In a microcentrifuge tube on ice, combine the following:
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10x Topoisomerase II reaction buffer.
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Supercoiled plasmid DNA (e.g., pBR322).
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ATP solution.
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The test compound (6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one) at various concentrations. A vehicle control (e.g., DMSO) should be included.
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Nuclease-free water to the final volume.
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Enzyme Addition: Add purified human topoisomerase IIα to each reaction tube to initiate the reaction.
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Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
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Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
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Analysis: Analyze the DNA topology by agarose gel electrophoresis. The supercoiled (unrelaxed) DNA will migrate faster than the relaxed DNA. The degree of inhibition is determined by the amount of supercoiled DNA remaining in the presence of the test compound.
Safety and Handling
A specific safety data sheet (SDS) for 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one is not widely available. However, based on the data for similar heterocyclic compounds, standard laboratory safety precautions should be observed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a promising scaffold for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology. While specific experimental data for this compound is currently sparse, the well-established biological activities of the broader naphthyridinone class provide a strong rationale for its further investigation. This technical guide summarizes the available information and provides a framework for future research into the synthesis, characterization, and biological evaluation of this and related compounds. Further studies are warranted to fully elucidate its chemical properties and therapeutic potential.
